molecular formula C19H21N3O4 B3959208 5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide

5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide

Cat. No.: B3959208
M. Wt: 355.4 g/mol
InChI Key: HVJWAOVTACMMPZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide is a complex organic compound with a unique structure that includes both isoindoline and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoindoline derivative with a morpholine-containing benzamide precursor. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide stands out due to its dual functional groups, which provide unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-17(23)15-11-12(5-6-16(15)21-7-9-26-10-8-21)22-18(24)13-3-1-2-4-14(13)19(22)25/h1-2,5-6,11,13-14H,3-4,7-10H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWAOVTACMMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3C(=O)C4CC=CCC4C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide
Reactant of Route 4
5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide
Reactant of Route 5
Reactant of Route 5
5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide
Reactant of Route 6
Reactant of Route 6
5-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-morpholin-4-ylbenzamide

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